molecular formula C24H32N4O3 B2434970 Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate CAS No. 1022251-62-2

Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate

Cat. No.: B2434970
CAS No.: 1022251-62-2
M. Wt: 424.545
InChI Key: WVSDPBMRQIYJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate is a complex organic compound characterized by its unique structure, which includes a quinoxaline core substituted with a morpholine ring and a heptyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction conditions is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol
  • Heptyl cyano[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]acetate

Uniqueness

Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-4-5-6-7-10-13-30-24(29)19(14-25)22-23(28-15-17(2)31-18(3)16-28)27-21-12-9-8-11-20(21)26-22/h8-9,11-12,17-19H,4-7,10,13,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSDPBMRQIYJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CC(OC(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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